![molecular formula C27H24N4O4 B2567379 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 298216-72-5](/img/structure/B2567379.png)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Derivative Formation
Research in chemical synthesis explores the reactivity of various compounds towards creating new chemical entities. For instance, compounds derived from reactions involving isoquinolines and related chemical structures have been extensively studied for their potential applications in medicinal chemistry and material science. The synthesis of dimethyl 1,2-dihydroisoquinolines through the reaction of isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides highlights the versatility of these compounds in forming new derivatives with potential biological or industrial applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Anticancer Properties
The study of isoquinoline derivatives in the search for novel anticancer agents is a promising area of research. A novel isoquinoline derivative was identified for its potential anticancer activity and its targeted delivery to tumor cells using transferrin-conjugated liposomes was explored, demonstrating superior antitumor activity compared to non-targeted controls and the free drug, showcasing the therapeutic potential of such compounds (Yang et al., 2015).
Anticonvulsant Activity
Hybrid compounds derived from isoquinoline analogs have been synthesized and evaluated for their anticonvulsant activity. These compounds, which combine chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models, suggesting their potential as new anticonvulsant agents (Kamiński et al., 2015).
Photoelectric Conversion Efficiency
The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells is another innovative application of compounds related to isoquinolines. This approach has shown promising results in enhancing the efficiency of solar cells, indicating the potential of these compounds in renewable energy technologies (Wu et al., 2009).
Ligand Effects in Network Structures
Investigations into the effects of ligands on the structures of extended networks of transition-metal ions incorporating dicyanamide and related ligands have revealed the influence of methyl substituents on the resulting network structures. This research contributes to the understanding of how small changes in molecular structure can significantly impact the properties and applications of these complex materials (Armentano et al., 2006).
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-24(27(35)31(29(17)2)19-11-4-3-5-12-19)28-22(32)15-8-16-30-25(33)20-13-6-9-18-10-7-14-21(23(18)20)26(30)34/h3-7,9-14H,8,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIAXIFYORZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

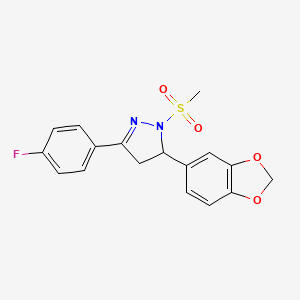
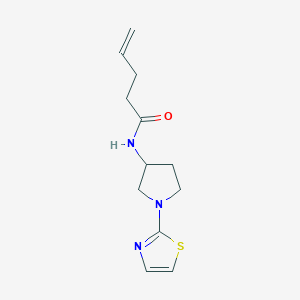
![methyl 3-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)

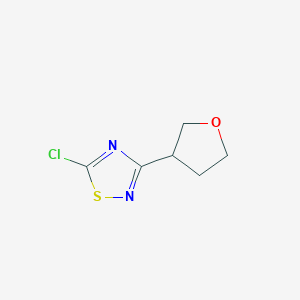
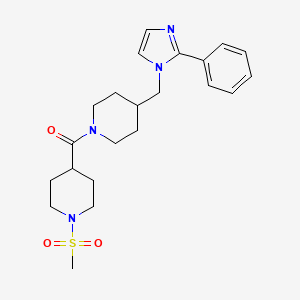
![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2567305.png)
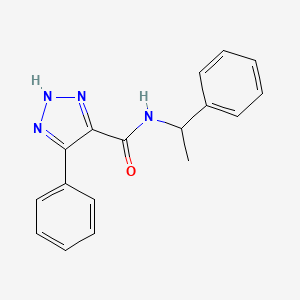
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)

![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)
